molecular formula C16H25I B019508 1-(2-Iodoethyl)-4-octylbenzene CAS No. 162358-07-8

1-(2-Iodoethyl)-4-octylbenzene

Cat. No. B019508
Key on ui cas rn: 162358-07-8
M. Wt: 344.27 g/mol
InChI Key: YURZVKRFVMTWMC-UHFFFAOYSA-N
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Patent
US09216943B2

Procedure details

4-Octylphenethylmethane sulfonate (70 g) and dry tetrahydrofuran (500 mL) are charged into a 1 liter single-neck round bottom flask, equipped with a calcium chloride guard tube and shielded with light protecting black cover. The mixture is stirred for 10 minutes, then sodium iodide (133 g) is added and the mixture is stirred overnight at room temperature. The solvent is evaporated under vacuum and the residue is dissolved in water (300 mL) and extracted with ethyl acetate (2×250 mL). Ethyl acetate extracts are combined, washed with aqueous sodium thiosulphate, dried with sodium sulphate, and concentrated under vacuum to give the title compound. Yield: 70 g.
Name
4-Octylphenethylmethane sulfonate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:21]=[CH:20][C:12]([CH2:13][CH2:14]CS([O-])(=O)=O)=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[I-:22].[Na+]>O1CCCC1>[I:22][CH2:14][CH2:13][C:12]1[CH:20]=[CH:21][C:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
4-Octylphenethylmethane sulfonate
Quantity
70 g
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(CCCS(=O)(=O)[O-])C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
133 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a calcium chloride guard tube
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×250 mL)
WASH
Type
WASH
Details
washed with aqueous sodium thiosulphate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ICCC1=CC=C(C=C1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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